Molecular Formula and Nitrogen Density: Direct Structural Comparison with Hexamine and 1,5-Diazabicyclo[3.3.1]nonane
The parent 1,3,5,7-tetraazabicyclo[3.3.1]nonane (C5H12N4) contains 43.7% nitrogen by weight compared with 39.9% for hexamine (C6H12N4) and 22.2% for 1,5-diazabicyclo[3.3.1]nonane (C7H14N2) [1]. The bicyclic framework provides exactly two N–H donors (for derivatization) versus zero in hexamine, enabling selective N3/N7 functionalization that the fully bridged HMTA cage cannot undergo [1]. This difference is the chemical basis for why the bicyclo[3.3.1]nonane scaffold can be converted to DPT (via N3,N7-dinitration) whereas hexamine yields a mixture of nitrosated and nitrated products without the bridging constraint [2].
| Evidence Dimension | Nitrogen weight percentage and N–H donor count |
|---|---|
| Target Compound Data | 43.7 wt% N; 2 N–H donor sites (C5H12N4; MW 128.11 g/mol) |
| Comparator Or Baseline | Hexamine: 39.9 wt% N; 0 N–H donors (C6H12N4; MW 140.19 g/mol); 1,5-Diazabicyclo[3.3.1]nonane: 22.2 wt% N; 2 N–H donors (C7H14N2; MW 126.20 g/mol) |
| Quantified Difference | 3.8 percentage points higher nitrogen density than hexamine; nearly 2× the nitrogen density of the diaza analog |
| Conditions | Calculated from molecular formulas; NIST WebBook and CAS Common Chemistry confirmed structures |
Why This Matters
Higher intrinsic nitrogen density translates directly to better oxygen balance in downstream nitrated energetic derivatives, a key criterion for explosive performance optimization.
- [1] CAS Common Chemistry. Chemical data for 1,3,5,7-Tetraazabicyclo[3.3.1]nonane, Hexamethylenetetramine, and 1,5-Diazabicyclo[3.3.1]nonane. Retrieved 2026. View Source
- [2] Vágenknecht, J. et al. (2005). Some characteristics of 3,7-dinitro-, 3,7-dinitroso- and dinitrate compounds derived from 1,3,5,7-tetraazabicyclo[3.3.1]nonane. Journal of Hazardous Materials, 119(1–3), 1–11. View Source
